2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one
Overview
Description
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one, also known as CSE, is a chemical compound with the CAS Number: 1708371-53-2 . It has a molecular weight of 246.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-2-(ethylsulfonyl)-1-phenylethan-1-one . The InChI code is 1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.56 g/cm3 . The flash point exceeds 230°F .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Thermolysis : Research by King and Khemani (1985) explored the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound related to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one. This study provides insight into the chemical behavior and stability of such compounds under thermal conditions (King & Khemani, 1985).
Molecular Structure and Conformation : Aarset and Hagen (2005) conducted a detailed study on the molecular structure and conformation of 2-chloro-1-phenylethanone using gas-phase electron diffraction and theoretical calculations. This research is crucial for understanding the structural aspects of similar compounds, including 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Aarset & Hagen, 2005).
Biotechnological Production
Biotechnological Production of 2-Phenylethanol : Hua and Xu (2011) discussed the production of 2-Phenylethanol, a compound structurally related to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one, through microbial biotransformation. This research emphasizes the potential of biotechnological methods in producing similar compounds (Hua & Xu, 2011).
De-novo Synthesis by Microbes : Zhang et al. (2014) investigated the de-novo synthesis of 2-phenylethanol by Enterobacter sp., highlighting the microbial pathways that can potentially be used for synthesizing related compounds like 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Zhang et al., 2014).
Chemical Reactions and Transformations
Chemical Transformations : Research by Terent’ev et al. (2004) on the synthesis of 1-aryl-2,2-dichloroethanones provides insights into chemical reactions and transformations that could be applicable to 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Terent’ev et al., 2004).
Electrochemical Additions : Satoh, Suginome, and Tokuda (1983) explored the electrochemical additions of allyl and benzyl groups to acetone. This study provides a perspective on the electrochemical behavior of compounds like 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one (Satoh, Suginome, & Tokuda, 1983).
Safety And Hazards
This compound is water-reactive and produces corrosive and toxic gaseous hydrogen chloride when it reacts with water . It may ignite on contact with water or moist air . It is highly toxic and contact with water produces toxic gas, which may be fatal if inhaled . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death .
properties
IUPAC Name |
2-chloro-2-ethylsulfonyl-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKRDUDBZZHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C(=O)C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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